4-(1-Aminoethyl)-3-methylphenol;hydrochloride

Description

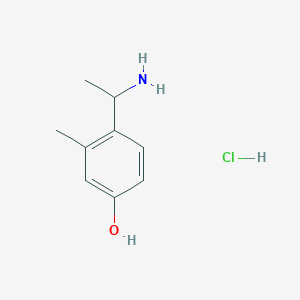

4-(1-Aminoethyl)-3-methylphenol hydrochloride (CAS: 134855-87-1, see ) is a substituted phenol derivative with an aminoethyl group at the para position and a methyl group at the meta position of the aromatic ring. Its molecular formula is C₉H₁₄ClNO, and molecular weight is 191.70 g/mol .

Properties

IUPAC Name |

4-(1-aminoethyl)-3-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBJTISDWGUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride typically involves the reaction of 3-methylphenol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-3-methylphenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 3-methylphenol with ethylamine |

| 2 | Catalytic hydrogenation under inert atmosphere |

| 3 | Purification through recrystallization |

Chemistry

4-(1-Aminoethyl)-3-methylphenol; hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including dyes and pigments. Its reactivity allows for various transformations, such as oxidation to quinones and reduction to amines.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to modify biological systems makes it valuable for investigating biochemical pathways and potential therapeutic targets .

Medicine

The compound has been investigated for its therapeutic potential, particularly in drug synthesis. Research indicates that derivatives of 4-(1-Aminoethyl)-3-methylphenol exhibit promising biological activities, including antimicrobial and antidiabetic properties. For instance, studies have shown that certain derivatives can inhibit enzymes such as α-amylase and α-glucosidase, suggesting potential applications in diabetes management .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several derivatives of 4-amino-3-methylphenol against various bacterial strains. The results demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Antidiabetic Properties

Another research focused on the antidiabetic effects of synthesized compounds derived from 4-(1-Aminoethyl)-3-methylphenol. The findings indicated significant inhibition rates of α-amylase (93.2%) and α-glucosidase (73.7%), supporting its application in developing new antidiabetic drugs .

Industrial Applications

In industrial settings, 4-(1-Aminoethyl)-3-methylphenol; hydrochloride is used in the production of various chemicals, including dyes and resins. Its role as an intermediate in chemical manufacturing processes underscores its importance in industrial chemistry .

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenolic hydroxyl group can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Phenols

Table 1: Comparison of positional isomers and substituted phenols

Key Observations :

- Positional Isomerism: 2-Amino-5-methylphenol hydrochloride () lacks the ethyl chain, resulting in lower molecular weight and distinct solubility profiles.

Amino Alcohol Derivatives

Table 2: Amino alcohol derivatives with similar functional groups

Key Observations :

- Lipophilicity: The absence of a methyl group in phenylpropanolamine hydrochloride may enhance its water solubility compared to 4-(1-aminoethyl)-3-methylphenol hydrochloride .

- Pharmacological Profile: Dyclonine’s piperidine ring and butoxy group confer distinct membrane-penetrating properties, unlike the phenolic hydroxyl in the target compound .

Complex Aminoethyl Derivatives

Table 3: Complex derivatives with aminoethyl groups

Key Observations :

- Oxidation Susceptibility: Catechol derivatives (e.g., 4-(2-aminoethyl)catechol) are prone to oxidation, whereas the single hydroxyl in the target compound may improve stability .

Biological Activity

4-(1-Aminoethyl)-3-methylphenol;hydrochloride, commonly referred to as AEMPH, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of AEMPH, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(1-Aminoethyl)-3-methylphenol;hydrochloride is C10H14ClN, and it possesses a molecular weight of 189.68 g/mol. Its structure features a phenolic group with an aminoethyl side chain, which is significant for its biological interactions.

AEMPH exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

- Enzyme Inhibition : AEMPH has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, it may affect catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, thereby influencing neurotransmitter levels in the brain.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in neuroprotection and anti-inflammatory contexts .

- Neurotransmitter Modulation : AEMPH's structural similarity to neurotransmitters suggests it may modulate dopaminergic and adrenergic signaling pathways, potentially impacting mood and cognition.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with AEMPH:

- Neuroprotective Effects : Studies indicate that AEMPH can protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

- Potential Antidepressant Activity : Preliminary studies suggest that AEMPH may exhibit antidepressant-like effects in animal models by increasing serotonin and norepinephrine levels .

- Anti-inflammatory Properties : The compound has also been observed to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of AEMPH:

- In Vitro Studies : An investigation into the cytotoxic effects of AEMPH on various cancer cell lines revealed significant inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM depending on the cell type .

- Animal Models : In a rodent model of depression, administration of AEMPH resulted in significant behavioral improvements in tests such as the forced swim test and tail suspension test, suggesting its potential as an antidepressant agent .

- Mechanistic Insights : Further research elucidated that the neuroprotective effects of AEMPH are mediated through the upregulation of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and synaptic plasticity.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(1-aminoethyl)-3-methylphenol hydrochloride?

The synthesis of this compound requires precise control of reaction parameters. Key steps include:

- Temperature control : Maintaining 40–60°C during the aminolysis step to prevent side reactions.

- pH adjustments : Using hydrochloric acid to protonate the amine group, ensuring high yield of the hydrochloride salt .

- Catalysts : Employing palladium-based catalysts for selective hydrogenation of intermediates, as seen in analogous hydrochloride syntheses . Methodological optimization via Design of Experiments (DoE) is recommended to balance purity (>95%) and yield.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- NMR spectroscopy : For verifying the aromatic proton environment and amine group presence.

- HPLC : To assess purity (>98%) and detect impurities (e.g., unreacted precursors) .

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peak at m/z 200.1) .

- X-ray crystallography : Optional for absolute stereochemical confirmation if chiral centers are present .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) by forming ion-dipole interactions with water. Stability studies under varying pH (3–9) and temperatures (4–37°C) show:

- pH stability : Degrades <5% at pH 7.4 over 24 hours.

- Thermal stability : Stable at 4°C for >30 days but degrades by ~15% at 37°C .

Advanced Research Questions

Q. What strategies resolve enantiomer-specific activity discrepancies in biological studies?

The compound’s chiral center necessitates enantiomeric separation:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase .

- Circular dichroism (CD) : To correlate stereochemistry with receptor binding (e.g., serotonin vs. dopamine receptor selectivity) .

- In vitro assays : Compare (R)- and (S)-enantiomers in dose-response curves to identify active forms .

Q. How do pH and temperature variations during storage affect compound stability, and how can degradation products be identified?

Stability protocols include:

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via LC-MS.

- Degradant identification : Common products include deaminated phenols (confirmed by MS/MS fragmentation) .

- Buffer selection : Phosphate buffers (pH 6–7) minimize hydrolysis compared to Tris-based systems .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data?

Key considerations:

- Pharmacokinetic profiling : Measure bioavailability (e.g., <20% oral bioavailability in rodents) and plasma half-life (<2 hours) .

- Metabolite screening : Use liver microsomes to identify rapid first-pass metabolism (e.g., cytochrome P450-mediated oxidation) .

- Formulation optimization : Liposomal encapsulation improves blood-brain barrier penetration for CNS targets .

Q. What analytical methods validate batch-to-batch consistency in pharmacological studies?

Rigorous quality control involves:

- Impurity profiling : Compare against pharmacopeial standards (e.g., EP impurity guidelines) using UPLC-MS .

- Residual solvent analysis : GC-MS to detect traces of dichloromethane (<50 ppm) .

- Bioactivity assays : Standardize IC50 values (±10%) across batches in target assays (e.g., Rho-kinase inhibition) .

Data Analysis and Mechanistic Questions

Q. How should researchers analyze conflicting data on the compound’s interaction with Rho-associated kinases?

Contradictions may arise from assay conditions:

- Kinase selectivity panels : Test against 50+ kinases to rule off-target effects.

- Cellular context : Compare results in NIH 3T3 fibroblasts (high RhoA expression) vs. HEK293 cells (low endogenous RhoA) .

- Orthogonal assays : Combine Western blotting (MLC phosphorylation) and FRET-based RhoA activation assays .

Q. What computational methods predict the compound’s binding affinity to neurotransmitter receptors?

Use:

Q. How can researchers reconcile discrepancies between in vitro receptor binding and in vivo behavioral outcomes?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.